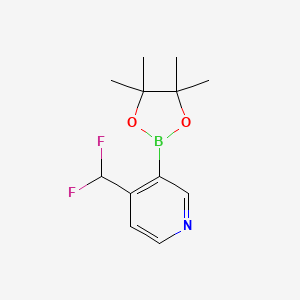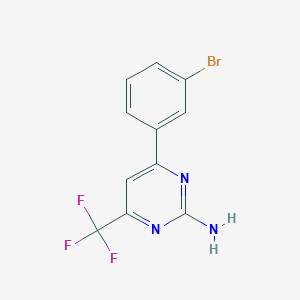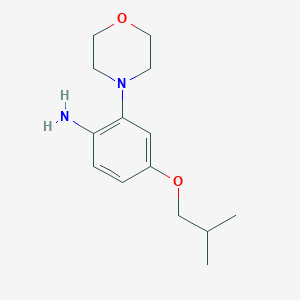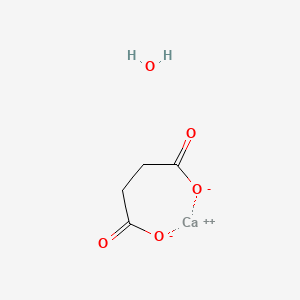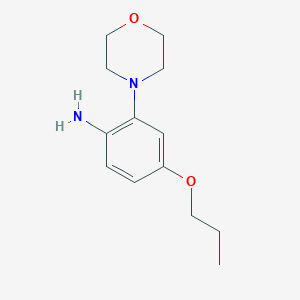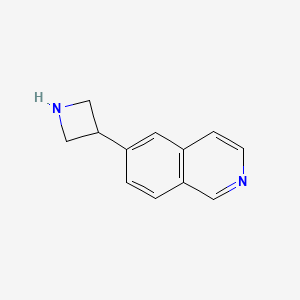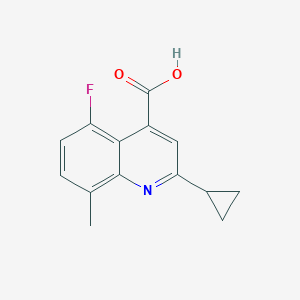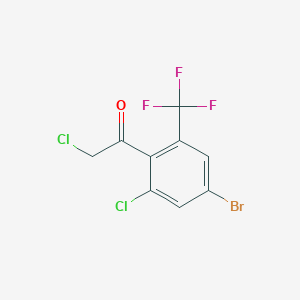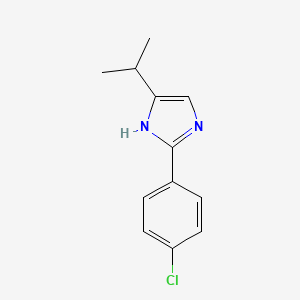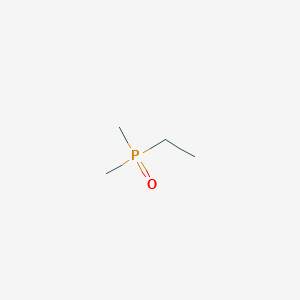
SPDP-Gly-Gly-methoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDP-Gly-Gly-methoxy is a compound that serves as a linker with a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and a methyl ester moiety. The SPDP component is an amine and thiol reactive crosslinker, which is membrane permeable, allowing it to participate in intracellular crosslinking reactions . This compound is primarily used in research settings for its ability to facilitate the formation of stable linkages between biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-Gly-Gly-methoxy involves the reaction of SPDP with a glycine-glycine (Gly-Gly) dipeptide, followed by the introduction of a methoxy group. The general synthetic route includes:
Formation of SPDP: SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with an amine-containing molecule.
Coupling with Gly-Gly: The SPDP is then coupled with a Gly-Gly dipeptide under mild conditions to form an intermediate product.
Introduction of Methoxy Group: Finally, a methoxy group is introduced to the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method is used to synthesize the Gly-Gly dipeptide on a solid support.
Coupling Reactions: Automated systems facilitate the coupling of SPDP with the Gly-Gly dipeptide and the subsequent introduction of the methoxy group.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
SPDP-Gly-Gly-methoxy undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in SPDP can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The succinimidyl ester group in SPDP can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: DTT or TCEP under near-neutral pH conditions.
Substitution: Primary amines under mild, aqueous conditions.
Major Products
Oxidation: Disulfide-linked biomolecules.
Reduction: Thiol-containing biomolecules.
Substitution: Amide-linked biomolecules.
Scientific Research Applications
SPDP-Gly-Gly-methoxy has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the formation of stable linkages between proteins, peptides, and other biomolecules.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity polyethylene glycol (PEG) linkers for various applications
Mechanism of Action
The mechanism of action of SPDP-Gly-Gly-methoxy involves its ability to form stable linkages between biomolecules through its reactive groups. The succinimidyl ester group reacts with primary amines to form amide bonds, while the thiol-reactive SPDP component forms disulfide bonds with thiol groups. This dual reactivity allows this compound to facilitate the formation of complex, stable biomolecular structures .
Comparison with Similar Compounds
Similar Compounds
SPDP: A simpler version without the Gly-Gly and methoxy groups.
Sulfo-SMCC: Another crosslinker with similar amine and thiol reactivity but different solubility properties.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester): A crosslinker with similar reactivity but different spacer arm length.
Uniqueness
SPDP-Gly-Gly-methoxy is unique due to its combination of SPDP and Gly-Gly-methoxy moieties, which provide enhanced membrane permeability and reactivity. This makes it particularly useful for intracellular crosslinking reactions and applications requiring high stability and specificity .
Properties
Molecular Formula |
C13H17N3O4S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N3O4S2/c1-20-13(19)9-16-11(18)8-15-10(17)5-7-21-22-12-4-2-3-6-14-12/h2-4,6H,5,7-9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
BRKPKAHVEVOXKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CCSSC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


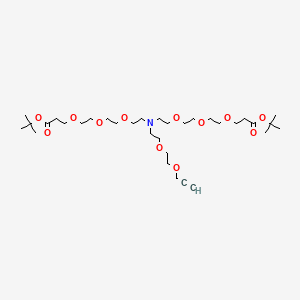


![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
